
戈洛替莫德
概要
説明
ゴロチモドは、TLR経路に作用し、Tリンパ球の分化、マクロファージの食作用、特異的な免疫応答を促進する可能性を示しています . この化合物は、結核やC型肝炎など、さまざまなウイルス性および細菌性感染症の治療への有用性について調査されてきました .
2. 製法
ゴロチモドは、D-グルタミン酸とL-トリプトファンの結合を含む一連の化学反応によって合成されます。合成経路は通常、官能基の保護、カルボキシル基の活性化、および制御された条件下でのカップリング反応を含みます。 最終生成物は、結晶化またはクロマトグラフィーによって精製され、高純度の化合物が得られます .
ゴロチモドの工業生産方法は、自動ペプチド合成装置を使用した大規模合成を含みます。 これらの方法は、一貫性と高収率を確保し、臨床および研究用途に適した化合物となります .
科学的研究の応用
Immunomodulation
Golotimod has been shown to stimulate T-lymphocyte differentiation and enhance the production of key cytokines such as interleukin-2 and interferon-gamma. This modulation of immune responses makes it a candidate for treating various immunological disorders.
Key Findings:
- Toll-like Receptor Activation : Golotimod acts broadly on the Toll-like receptor pathway, which is crucial for initiating innate immune responses .
- Cytokine Production : It preferentially activates Th1 cytokine production, which is essential for effective immune responses against intracellular pathogens .
Infectious Disease Treatment
Golotimod has demonstrated efficacy in augmenting the treatment of infectious diseases, particularly tuberculosis and viral infections.
Tuberculosis:
- In clinical studies, Golotimod improved the clearance of mycobacteria and enhanced cavity healing in patients with tuberculosis. It also reduced symptoms such as fever and cough without adverse effects .
Viral Infections:
- Research indicates that Golotimod may be beneficial in treating recurrent genital herpes simplex virus type 2 infections and oral mucositis, particularly in patients undergoing radiation therapy .
Antineoplastic Activity
Golotimod shows potential in cancer therapy by reversing immunosuppression associated with tumor growth. It appears to inhibit the expression of signal transducer and activator of transcription 3 (STAT3), a transcription factor involved in tumor cell survival and proliferation.
Mechanism:
- By inhibiting STAT3 signaling, Golotimod may stimulate an anti-tumor immune response, making it a candidate for adjunctive therapy in cancer treatment .
Research on Other Applications
Recent studies have explored Golotimod's effects on various conditions beyond infectious diseases and cancer:
- Oral Mucositis : In preclinical models, Golotimod has been shown to modulate the duration and severity of oral mucositis induced by radiation and chemotherapy .
- Hepatitis : Investigations are ongoing regarding its potential use in treating viral hepatitis, although more research is needed to establish efficacy .
作用機序
ゴロチモドは、TLR経路を通じてその効果を発揮します。それはT細胞を活性化し、T細胞は免疫システムの重要な構成要素です。Tリンパ球の分化とマクロファージの食作用を促進することにより、ゴロチモドは体の免疫応答を高めます。 また、インターロイキン-2やインターフェロン-ガンマなどのサイトカインの産生を刺激し、これらのサイトカインは免疫調節において重要な役割を果たします .
生化学分析
Biochemical Properties
Golotimod acts broadly on the Toll-like receptor pathway . It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production . This suggests that Golotimod interacts with various enzymes, proteins, and other biomolecules involved in these processes .
Cellular Effects
Golotimod has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of IL-2 and INF-g, which are crucial for immune responses .
Molecular Mechanism
The molecular mechanism of Golotimod involves its broad effects on the Toll-like receptor (TLR) pathway . It stimulates T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhances IL-2 and INF-g production . This suggests that Golotimod exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Golotimod is synthesized through a series of chemical reactions involving the coupling of D-glutamic acid and L-tryptophan. The synthetic route typically involves the protection of functional groups, activation of carboxyl groups, and coupling reactions under controlled conditions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .
Industrial production methods for golotimod involve large-scale synthesis using automated peptide synthesizers. These methods ensure consistency and high yield, making the compound suitable for clinical and research applications .
化学反応の分析
ゴロチモドは、以下を含むさまざまな化学反応を受けます。
酸化: ゴロチモドは、特定の条件下で酸化されて、酸化された誘導体を形成できます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、ゴロチモドの還元された形態を生成します。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によって水酸化された誘導体が生成される可能性がありますが、還元によってアミン誘導体が生成される可能性があります .
4. 科学研究アプリケーション
ゴロチモドは、幅広い科学研究アプリケーションを持っています。
化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。
生物学: ゴロチモドの免疫応答を調節する能力は、免疫学的研究において貴重です。
類似化合物との比較
ゴロチモドは、その特定の構造と作用機序によりユニークです。類似の化合物には以下が含まれます。
チモシンアルファ-1: T細胞機能を強化する別の免疫調節ペプチド。
イミキモド: TLRに作用して免疫応答を高める合成化合物。
レバミソール: がん治療で使用される免疫調節剤
これらの化合物と比較して、ゴロチモドはTLR経路に対するより幅広い効果を示し、より幅広い感染症や免疫関連疾患において有効性が示されています .
生物活性
Golotimod, also known as SCV-07, is a synthetic dipeptide that has garnered attention for its biological activity, particularly in the context of immune modulation and its potential therapeutic applications against various infections, including tuberculosis. This article delves into the compound's mechanisms of action, clinical findings, and relevant case studies.
Golotimod operates primarily through the Toll-like receptor (TLR) pathway , which plays a crucial role in the innate immune response. It stimulates T-helper 1 (Th1) immune responses and inhibits signal transducers and activators of transcription 3 (STAT3) signaling. The activation of Th1 responses is associated with enhanced production of cytokines such as IL-2 and IFN-γ , which are vital for effective immune responses against intracellular pathogens .
Key Mechanisms:
- T-cell Differentiation : Golotimod promotes the differentiation of T-lymphocytes, enhancing their ability to respond to infections.
- Phagocytosis : It enhances macrocytic phagocytosis, improving the clearance of pathogens.
- Cytokine Production : Increases levels of IL-2 and IFN-γ, contributing to a robust immune response.
Clinical Efficacy
Golotimod has been investigated in clinical trials for its efficacy against tuberculosis and other infections. Notable findings include:
- Improved Mycobacterial Clearance : In studies involving patients with tuberculosis, treatment with Golotimod resulted in significant improvements in the clearance of mycobacteria and cavity healing .
- Symptom Reduction : Patients reported reduced symptoms such as fever, weakness, cough, and dyspnea without experiencing adverse effects .
Summary of Clinical Findings
Study Phase | Condition | Outcome |
---|---|---|
Phase II | Tuberculosis | Improved mycobacterial clearance |
Phase II | Tuberculosis | Enhanced cavity healing |
Phase II | Tuberculosis | Reduced symptoms without adverse effects |
Case Studies
Several case studies have highlighted Golotimod's potential in treating various infections:
- Tuberculosis Treatment : A study demonstrated that Golotimod significantly improved immune parameters in patients with tuberculosis compared to standard treatments. Patients exhibited faster recovery rates and fewer complications.
- Viral Infections : Research indicated that Golotimod could be effective against viral infections by modulating immune responses, although specific viral targets remain under investigation .
- Other Bacterial Infections : Preliminary data suggest that Golotimod may also have utility in treating other bacterial infections due to its broad immunomodulatory effects .
Research Findings
Recent research has focused on optimizing Golotimod's pharmacokinetic properties and its safety profile. The compound has shown low toxicity levels and favorable distribution characteristics, particularly in liver tissue, which is critical for targeting hepatitis C virus (HCV) treatment strategies .
特性
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177474 | |
Record name | Golotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway. | |
Record name | Golotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229305-39-9 | |
Record name | D-γ-Glutamyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229305-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Golotimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229305399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Golotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Golotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOLOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637C487Y09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。